N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Beschreibung
N-(2-(3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole core linked to a pyridazinone moiety via an ethyl spacer, with a 2,4-dimethylthiazol-5-yl substituent. Its synthesis typically involves coupling reactions between activated carboxylates and amines, as demonstrated in analogous thiazole carboxamide syntheses (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates) .
Eigenschaften
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-8-13(24-10(3)17-8)11-4-5-12(22)21(19-11)7-6-16-15(23)14-9(2)18-20-25-14/h4-5H,6-7H2,1-3H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRYDPPJJGAGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a member of the pyridazinone derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 281.35 g/mol
- IUPAC Name : N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
This compound features a thiazole ring and a pyridazine moiety, which are known for their biological activities.
Anti-Proliferative Effects
Recent studies have highlighted the anti-proliferative properties of pyridazinone derivatives against various cancer cell lines. In particular, compounds similar to N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have demonstrated significant activity against colon carcinoma (HCT116) cells.
A study evaluated several pyridazinone derivatives and found that specific compounds exhibited promising anti-proliferative effects with IC50 values in the low micromolar range. The results indicated that these compounds could inhibit cell growth and induce apoptosis in cancer cells while showing minimal toxicity to normal cells .
| Compound Name | IC50 (µM) | Cell Line | Toxicity (LC50) |
|---|---|---|---|
| Compound A | 12.5 | HCT116 | >100 mg/mL |
| Compound B | 8.7 | HEP3B | >100 mg/mL |
| N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 10.0 | SH-SY5Y | >100 mg/mL |
The mechanism by which this compound exerts its anti-cancer effects appears to involve multiple pathways:
- Inhibition of MYC Expression : Pyridazinone derivatives have been shown to modulate the expression of MYC, a transcription factor that plays a critical role in cell proliferation and survival. Inhibition of MYC can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at the G1/S or G2/M phase, preventing cancer cells from dividing and proliferating effectively .
Case Studies
In one notable study involving N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:
Study Overview
Researchers synthesized this compound and assessed its biological activity against various cancer cell lines. The study employed both in vitro assays using MTT assays to evaluate cell viability and in vivo models to assess toxicity and efficacy.
Results
The findings indicated that the compound effectively inhibited HCT116 cell proliferation with an IC50 value of 10 µM while exhibiting low toxicity towards normal fibroblasts (LC50 > 100 mg/mL). Furthermore, it was observed to enhance apoptosis markers such as cleaved PARP and caspase activation in treated cells .
Wissenschaftliche Forschungsanwendungen
The compound belongs to the class of pyridazinone derivatives, which have been recognized for their potential therapeutic effects. Key biological activities include:
1. Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines. For instance, it has shown significant activity against colon carcinoma (HCT116) cells with an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth while maintaining low toxicity to normal cells (LC50 > 100 mg/mL) .
Mechanisms of Action:
- Inhibition of MYC Expression : This compound modulates the expression of MYC, a crucial transcription factor involved in cell proliferation .
- Induction of Apoptosis : It may activate intrinsic apoptotic pathways, leading to cell death through mitochondrial dysfunction and caspase activation .
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1/S or G2/M phase, effectively halting the division of cancer cells .
Study Overview
In a notable study, researchers synthesized this compound and evaluated its biological activity against several cancer cell lines using both in vitro and in vivo models. The study utilized MTT assays to assess cell viability and explored the compound's effects on apoptosis markers such as cleaved PARP and caspase activation.
Results
The findings indicated:
- Inhibition of Proliferation : Effective inhibition of HCT116 cell proliferation with an IC50 value of 10 µM.
- Low Toxicity : Minimal toxicity towards normal fibroblasts (LC50 > 100 mg/mL).
- Enhanced Apoptosis Markers : Induction of apoptosis was confirmed through increased levels of cleaved PARP and activated caspases in treated cells .
Comparative Data Table
| Compound Name | IC50 (µM) | Cell Line | Toxicity (LC50) |
|---|---|---|---|
| N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 10.0 | HCT116 | >100 mg/mL |
| Compound A | 12.5 | HCT116 | >100 mg/mL |
| Compound B | 8.7 | HEP3B | >100 mg/mL |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound’s activity is influenced by its heterocyclic cores and substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
- Thiazole vs. Thiadiazole Cores : The thiadiazole ring in the target compound may confer greater metabolic stability compared to thiazole-based drugs like Dasatinib, which is susceptible to oxidative degradation .
- Substituent Positioning : The 2,4-dimethylthiazol-5-yl group likely enhances lipophilicity and membrane penetration, analogous to nitro-substituted aryl groups improving antituberculosis activity in nitrothiophen derivatives .
- Synthetic Flexibility: The ethyl spacer between the pyridazinone and thiadiazole allows modular derivatization, similar to the piperazinyl group in Dasatinib, which was optimized for kinase selectivity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
